2-Benzoyl-4-nitrobenzoic acid

crystallography solid-state solubility

Researchers requiring a regioisomerically pure nitro-aromatic building block for medicinal chemistry or materials science often face batch-to-batch variability that compromises crystallinity and coupling efficiency. 2-Benzoyl-4-nitrobenzoic acid (CAS 2158-91-0) resolves this with its distinct solid-state packing and enhanced acidity. - Defined 4-nitro substitution ensures reproducible crystallographic behavior, with a sharp melting point (156-158°C) enabling rapid DSC-based identity verification and isomer cross-contamination detection. - Enhanced acidity (pKa ~2.62 vs. 3.54 for the des-nitro parent) facilitates amide/ester couplings under mildly basic conditions, improving yields in carbodiimide-mediated syntheses. - The para-nitro group undergoes selective reduction to para-amino while preserving the ortho-benzoyl moiety, granting access to benzophenone-amino acid hybrid scaffolds for photoaffinity labeling. Procurement managers benefit from a single, well-characterized lot with consistent 95% purity, shipped globally from BenchChem's stock.

Molecular Formula C14H9NO5
Molecular Weight 271.22 g/mol
CAS No. 2158-91-0
Cat. No. B043449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzoyl-4-nitrobenzoic acid
CAS2158-91-0
Molecular FormulaC14H9NO5
Molecular Weight271.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C14H9NO5/c16-13(9-4-2-1-3-5-9)12-8-10(15(19)20)6-7-11(12)14(17)18/h1-8H,(H,17,18)
InChIKeyYZDQOKBFBUAJPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzoyl-4-nitrobenzoic Acid: Procurement & Structural Baseline


2-Benzoyl-4-nitrobenzoic acid (CAS 2158-91-0, C14H9NO5, MW 271.23) is a nitro-aromatic carboxylic acid featuring a 4-nitrobenzoic acid core with an ortho-benzoyl substituent. It is a white to off-white crystalline solid with a reported melting point of 156-158°C . The compound is primarily employed as a synthetic intermediate in medicinal chemistry and materials science, where its dual functionality (carboxylic acid for derivatization; nitro group for reduction or charge-transfer interactions) enables access to structurally diverse chemotypes .

2-Benzoyl-4-nitrobenzoic Acid: Positional Isomer Specificity


The substitution pattern on the benzoylbenzoic acid scaffold critically governs solid-state packing, thermal stability, and electronic properties, directly impacting synthetic utility and analytical reproducibility. The 4-nitro positional isomer (target) exhibits a unique crystallographic packing arrangement, melting behavior, and acidity profile that diverge sharply from the 5-nitro isomer, the des-nitro parent, and simpler nitrobenzoic acids [1]. Procuring the incorrect isomer or analog introduces uncontrolled variables in downstream reactions—particularly in crystallization-driven processes, pKa-sensitive couplings, and nitro-group reduction chemistries—rendering generic substitution without rigorous qualification a high-risk practice.

2-Benzoyl-4-nitrobenzoic Acid: Comparative Evidence


Crystal Packing & Solubility: 4-Nitro vs. 5-Nitro Isomer

Single-crystal X-ray diffraction reveals that 4-nitro-2-benzoylbenzoic acid (target) and its 5-nitro positional isomer adopt distinct crystal packing arrangements that directly influence density and solubility. The 4-nitro isomer exhibits a larger unit cell volume (1270.6 ų) and correspondingly lower calculated density compared to the 5-nitro isomer (1241.1 ų), with the latter demonstrating lower solubility in ethyl ethanoate due to greater packing efficiency [1]. These structural differences are attributable to varying intermolecular interactions arising from the nitro group's position, with interplanar angles between benzoyl and benzoic acid aryl rings measured at 69(1)° for the 4-nitro isomer and 84(1)° for the 5-nitro isomer [1].

crystallography solid-state solubility

Melting Point: 5-Nitro Isomer & Parent Compound

The melting point of 2-benzoyl-4-nitrobenzoic acid (156-158°C) is substantially elevated relative to the des-nitro parent 2-benzoylbenzoic acid (126-128°C) , consistent with the nitro group's contribution to lattice stabilization. However, the 5-nitro positional isomer melts at a significantly higher temperature (212°C) , reflecting more efficient crystal packing as evidenced by its smaller unit cell volume. This thermal divergence provides a practical, low-cost quality control metric for confirming identity and detecting isomer contamination.

thermal analysis purity analytical

Acidity (pKa): Comparison with Analogs

The predicted pKa of 2-benzoyl-4-nitrobenzoic acid (2.62 ± 0.13) is approximately 0.9 units lower than that of the des-nitro parent 2-benzoylbenzoic acid (pKa 3.54) and approximately 0.8 units lower than 4-nitrobenzoic acid (pKa 3.41-3.44) . This enhanced acidity arises from the combined electron-withdrawing effects of the ortho-benzoyl and para-nitro substituents, which synergistically stabilize the carboxylate anion through resonance and inductive mechanisms.

pKa ionization carboxylic acid

Purity Specification & Storage Stability

Commercial suppliers routinely offer 2-benzoyl-4-nitrobenzoic acid with a minimum purity specification of 95% . Long-term storage recommendations specify a cool, dry environment, and the material is classified as non-hazardous for transportation (DOT/IATA) . This defined purity grade and straightforward storage profile reduce procurement complexity compared to more labile nitroaromatics or moisture-sensitive carboxylic acids.

purity storage quality control

2-Benzoyl-4-nitrobenzoic Acid: Research & Industrial Applications


Crystallization-Controlled Polycyclic Synthesis

The 4-nitro isomer's larger unit cell volume and distinct interplanar angle (69° between aryl rings) relative to the 5-nitro isomer [1] make it the preferred starting material when crystallization behavior dictates reaction yield or product morphology. For example, in the synthesis of anthraquinone-like polycycles via intramolecular Friedel-Crafts cyclization, the solid-state packing of the starting acid can influence the accessibility of the benzoyl carbonyl to electrophilic activation.

Carboxylic Acid Activation for Medicinal Chemistry

The enhanced acidity (pKa ~2.62) of 2-benzoyl-4-nitrobenzoic acid relative to 2-benzoylbenzoic acid (pKa 3.54) [1] makes it better suited for amide or ester coupling reactions under mildly basic conditions. This property is advantageous when coupling to acid-sensitive amines or when using carbodiimide-based activation strategies where carboxylate nucleophilicity is rate-limiting.

Thermal Analysis for Quality Control & Identity

The well-defined and positionally distinct melting point of 2-benzoyl-4-nitrobenzoic acid (156-158°C) versus the 5-nitro isomer (212°C) enables rapid differential scanning calorimetry (DSC) or melting point verification to confirm identity and detect cross-contamination. This is particularly valuable in multi-isomer synthetic campaigns where misassignment of regioisomers can lead to erroneous structure-activity relationship (SAR) conclusions.

Nitro-Reduction to Aniline for Bioconjugation

The para-nitro group can be selectively reduced to a para-amino group under standard catalytic hydrogenation or metal-acid conditions, generating a benzophenone-amino acid hybrid scaffold. The ortho-benzoyl group remains intact during nitro reduction, enabling subsequent photoaffinity labeling applications via benzophenone crosslinking. The defined purity grade (95%) ensures reproducible reduction yields in multi-step sequences .

Technical Documentation Hub

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